N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a methoxy group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized through the cyclization of catechol with formaldehydeThe final step is the sulfonamide formation, which can be achieved by reacting the intermediate with a suitable sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used but can include thioethers, amines, or halides.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential anticancer properties and as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thioacetamide
- 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-(1H-imidazol-1-yl)phenoxy)piperidine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole moiety, methoxy group, nitro group, and sulfonamide group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-22-13-5-3-11(7-12(13)17(18)19)25(20,21)16-8-10-2-4-14-15(6-10)24-9-23-14/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQTYCHSAXKDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387245 |
Source
|
Record name | F0733-0005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6074-59-5 |
Source
|
Record name | F0733-0005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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